![molecular formula C20H15F3N2OS2 B2961591 3-Phenyl-2-[[3-(trifluoromethyl)phenyl]methylsulfanyl]-6,7-dihydrothieno[3,2-d]pyrimidin-4-one CAS No. 686770-93-4](/img/structure/B2961591.png)

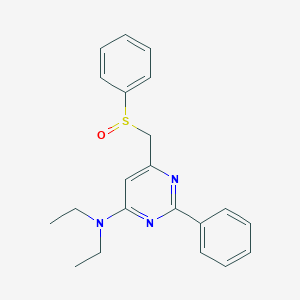

3-Phenyl-2-[[3-(trifluoromethyl)phenyl]methylsulfanyl]-6,7-dihydrothieno[3,2-d]pyrimidin-4-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

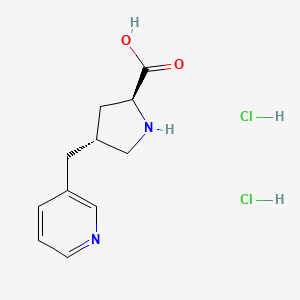

This compound is a complex organic molecule that contains several functional groups, including a phenyl group, a trifluoromethyl group, a methylsulfanyl group, and a dihydrothieno[3,2-d]pyrimidin-4-one group . These groups are common in many pharmaceuticals and agrochemicals .

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of these functional groups around the central carbon atoms. The presence of the trifluoromethyl group could introduce interesting electronic effects due to the high electronegativity of fluorine .Chemical Reactions Analysis

The reactivity of this compound would be influenced by the functional groups present. For example, the trifluoromethyl group is often involved in nucleophilic aromatic substitution reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of a trifluoromethyl group could increase its lipophilicity, potentially affecting its solubility and stability .Wissenschaftliche Forschungsanwendungen

Anticancer Activity

Research has demonstrated that derivatives of the thieno[3,2-d]pyrimidine scaffold possess potent anticancer activities. Novel 6-phenyl-thieno[3,2-d]pyrimidine derivatives have been synthesized and evaluated for their antitumor activity against human cancer cell lines, including breast adenocarcinoma (MCF-7), cervical carcinoma (HeLa), and colonic carcinoma (HCT-116). Some compounds showed activities comparable to doxorubicin, a widely used chemotherapeutic agent, indicating their potential as anticancer agents (Hafez & El-Gazzar, 2017).

Antimicrobial Activity

Thieno[3,2-d]pyrimidine derivatives have also been studied for their antimicrobial properties. A study incorporating pyrimidine derivatives into polyurethane varnish and printing ink paste revealed very good antimicrobial effects against different microbial strains, suggesting their use as antimicrobial additives for surface coatings and inks (El‐Wahab et al., 2015).

Enzyme Inhibitory Activity

The thieno[3,2-d]pyrimidine framework is conducive to inhibiting enzymes like thymidylate synthase (TS) and dihydrofolate reductase (DHFR), which are crucial for DNA synthesis and cell division. Research has identified compounds within this class as the most potent dual inhibitors of human TS and DHFR known to date, highlighting their potential in the development of new therapies for diseases such as cancer (Gangjee et al., 2008).

Safety and Hazards

Zukünftige Richtungen

Wirkmechanismus

Target of Action

The primary targets of 3-Phenyl-2-[[3-(trifluoromethyl)phenyl]methylsulfanyl]-6,7-dihydrothieno[3,2-d]pyrimidin-4-one are currently unknown

Mode of Action

It is known that the trifluoromethyl group plays an increasingly important role in pharmaceuticals, agrochemicals, and materials .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 3-Phenyl-2-[[3-(trifluoromethyl)phenyl]methylsulfanyl]-6,7-dihydrothieno[3,2-d]pyrimidin-4-one . These factors can include pH, temperature, presence of other molecules, and the specific cellular environment.

Eigenschaften

IUPAC Name |

3-phenyl-2-[[3-(trifluoromethyl)phenyl]methylsulfanyl]-6,7-dihydrothieno[3,2-d]pyrimidin-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H15F3N2OS2/c21-20(22,23)14-6-4-5-13(11-14)12-28-19-24-16-9-10-27-17(16)18(26)25(19)15-7-2-1-3-8-15/h1-8,11H,9-10,12H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GVYFXZQZNBDWHL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSC2=C1N=C(N(C2=O)C3=CC=CC=C3)SCC4=CC(=CC=C4)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H15F3N2OS2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

420.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Phenyl-2-[[3-(trifluoromethyl)phenyl]methylsulfanyl]-6,7-dihydrothieno[3,2-d]pyrimidin-4-one | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(3-cyanothiolan-3-yl)-3-[(4-methylpentan-2-yl)oxy]propanamide](/img/structure/B2961510.png)

![ethyl 4-(2-((3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamido)benzoate](/img/structure/B2961511.png)

![2-[3-(benzenesulfonyl)-6-methyl-4-oxoquinolin-1-yl]-N-(2,4-dimethoxyphenyl)acetamide](/img/structure/B2961513.png)

![Tert-butyl N-[(2S)-4-bromobutan-2-yl]carbamate](/img/structure/B2961514.png)

![N-({4-[(1H-pyrazol-1-yl)methyl]phenyl}methyl)prop-2-enamide](/img/structure/B2961516.png)

![1-(2-methoxyethyl)-3-(1-methyl-1H-benzo[d]imidazol-2-yl)-1H-pyrrolo[2,3-b]quinoxalin-2-amine](/img/structure/B2961518.png)

![tert-Butyl 1,3-dihydrospiro[indene-2,4'-piperidine]-1'-carboxylate](/img/structure/B2961525.png)

![N-[4-(1,1-dioxothiazinan-2-yl)phenyl]-2-ethoxybenzamide](/img/structure/B2961528.png)

![3-(1-(thiophene-3-carbonyl)piperidin-4-yl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2961529.png)